![molecular formula C17H13N3O2 B14319825 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 112080-02-1](/img/structure/B14319825.png)
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione, often involves the Fischer indole synthesis. This method typically uses hydrazine and an aldehyde or ketone under acidic conditions . Another common method is the condensation reaction between indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Aplicaciones Científicas De Investigación
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Indole-2-carboxylic acid
- Indoline derivatives
- Oxindole
Comparison
Compared to similar compounds, 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
112080-02-1 |
|---|---|
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
2-[(2-methyl-1H-indol-3-yl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13N3O2/c1-10-15(13-8-4-5-9-14(13)18-10)19-20-16(21)11-6-2-3-7-12(11)17(20)22/h2-9,18-19H,1H3 |
Clave InChI |
CZYUFAIDEIFTMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)NN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


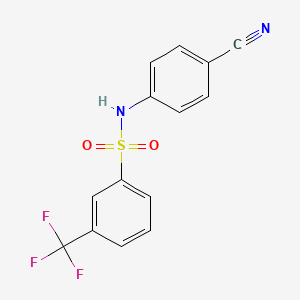
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
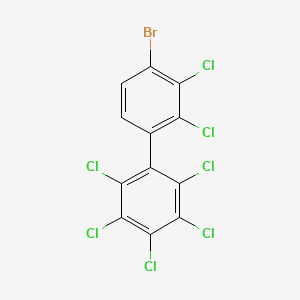
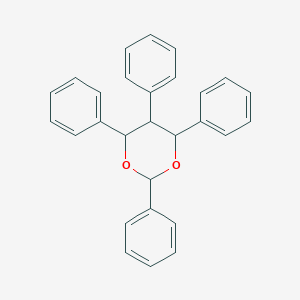
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
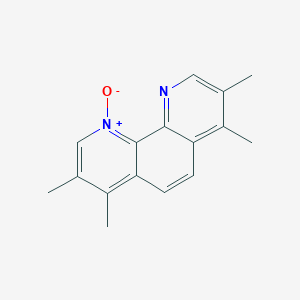
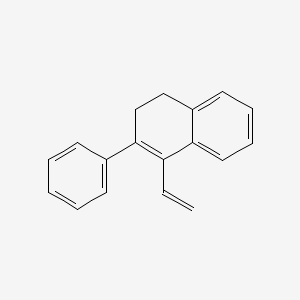
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
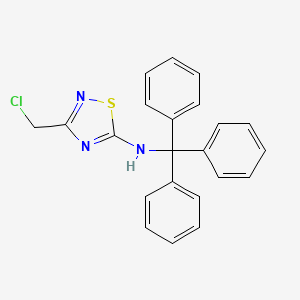
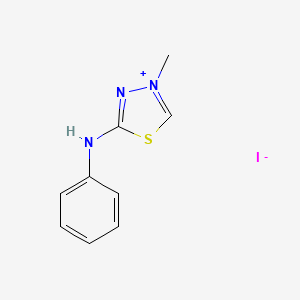
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
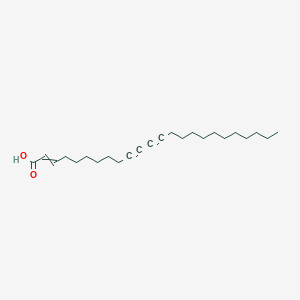
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
